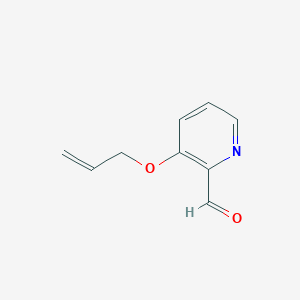

3-Allyloxy-pyridine-2-carbaldehyde

Description

Properties

CAS No. |

780800-75-1 |

|---|---|

Molecular Formula |

C9H9NO2 |

Molecular Weight |

163.17 g/mol |

IUPAC Name |

3-prop-2-enoxypyridine-2-carbaldehyde |

InChI |

InChI=1S/C9H9NO2/c1-2-6-12-9-4-3-5-10-8(9)7-11/h2-5,7H,1,6H2 |

InChI Key |

NZOCMZKGTHKDSY-UHFFFAOYSA-N |

Canonical SMILES |

C=CCOC1=C(N=CC=C1)C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Research Findings

Metal Complex Stability

- 2-Formylpyridine Thiosemicarbazone : Forms stable iron(II/III) and copper(II) complexes in plasma, with the iron(II) species likely predominant in vivo .

- This compound : The allyloxy group may sterically hinder metal coordination compared to thiosemicarbazones, though the formyl group could still engage in weak interactions.

Preparation Methods

Synthesis of 3-Allyloxy-2-picoline

The process begins with 3-hydroxy-2-picoline, which undergoes allylation to introduce the allyloxy group. Using allyl bromide in dimethylformamide (DMF) with potassium carbonate as a base, the hydroxyl group at position 3 is replaced via nucleophilic substitution. This step typically achieves yields of 85–90% under reflux conditions.

Chlorination of the Methyl Group

The methyl group at position 2 of 3-allyloxy-2-picoline is chlorinated using trichloroisocyanuric acid (TCICA) in chloroform, catalyzed by benzamide. This exothermic reaction requires careful temperature control (40–90°C) to avoid over-chlorination. The resulting 3-allyloxy-2-chloromethylpyridine is isolated in 90–95% yield after purification.

Hydrolysis to the Alcohol Intermediate

The chloromethyl group is hydrolyzed under alkaline conditions (e.g., NaOH or K2CO3) to form 3-allyloxy-pyridin-2-methanol. Refluxing in aqueous solution for 5–7 hours yields the alcohol in 84–87%.

Oxidation to the Aldehyde

The final oxidation employs 2,2,6,6-tetramethylpiperidine 1-oxyl (TEMPO) and sodium hypochlorite (NaOCl) in dichloromethane at –10 to 0°C. This gentle oxidizing system converts the primary alcohol to the aldehyde with minimal over-oxidation, delivering this compound in 90–92% yield.

Critical Analysis

This method’s strength lies in its high yields and scalability. However, the synthesis of 3-hydroxy-2-picoline, a non-commercial starting material, requires additional steps, such as directed ortho-metalation of 3-methoxypyridine followed by demethylation.

Directed Metalation-Formylation Approach

Protection and Metalation

Starting with 3-hydroxypyridine, the hydroxyl group is protected as a tert-butyldimethylsilyl (TBS) ether. Treatment with lithium diisopropylamide (LDA) at –78°C deprotonates the ortho position (C-2), enabling formylation upon quenching with dimethylformamide (DMF). This yields 3-(TBS-oxy)pyridine-2-carbaldehyde in 65–70% yield.

Deprotection and Allylation

The TBS group is removed using tetrabutylammonium fluoride (TBAF), yielding 3-hydroxypyridine-2-carbaldehyde. Subsequent Mitsunobu reaction with allyl alcohol, employing diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh3), installs the allyloxy group with 75–80% efficiency.

Critical Analysis

While this route avoids harsh chlorination conditions, the multi-step protocol and sensitivity of the metalation step limit its industrial applicability.

Nucleophilic Substitution on Halopyridine Derivatives

Substitution of 3-Bromo-pyridine-2-carbaldehyde

3-Bromo-pyridine-2-carbaldehyde reacts with allyl alcohol in DMF using potassium carbonate and a catalytic amount of copper(I) iodide. Heating to 100°C for 24 hours facilitates the Ullmann-type coupling, yielding the target compound in 50–60%.

Challenges and Optimizations

The electron-withdrawing aldehyde group at C-2 deactivates the pyridine ring, necessitating elevated temperatures and extended reaction times. Alternative catalysts, such as palladium acetate, have been explored but offer marginal improvements (65% yield).

Comparative Evaluation of Synthetic Routes

The table below summarizes key metrics for each method:

| Method | Key Steps | Overall Yield | Advantages | Limitations |

|---|---|---|---|---|

| Chlorination-Oxidation | Chlorination, hydrolysis, oxidation | 70–75% | Scalable, high yields | Requires custom starting material |

| Metalation-Formylation | Protection, metalation, Mitsunobu | 50–55% | Avoids chlorination | Low yields, air-sensitive intermediates |

| Nucleophilic Substitution | Ullmann coupling | 50–60% | One-pot reaction | Harsh conditions, moderate yields |

Q & A

Basic: What are the standard synthetic routes for 3-Allyloxy-pyridine-2-carbaldehyde, and what purification methods ensure high yield and purity?

Answer:

- Synthesis : The compound is typically synthesized via nucleophilic substitution or allylation reactions. For example, substituting a hydroxyl or halide group at the pyridine-2-carbaldehyde position with allyl ether under basic conditions (e.g., K₂CO₃ in DMF) .

- Purification : Column chromatography using silica gel with a hexane/ethyl acetate gradient is recommended. Crystallization from ethanol or methanol may resolve enantiomeric impurities. Monitor purity via TLC and HPLC (>95% purity threshold) .

Basic: Which spectroscopic and analytical techniques are most effective for structural confirmation?

Answer:

- NMR : H and C NMR to confirm allyloxy substitution patterns (e.g., characteristic allylic proton signals at δ 4.5–5.5 ppm) and aldehyde resonance (δ ~9.8 ppm) .

- IR : Detect aldehyde C=O stretch (~1700 cm) and ether C-O-C bands (~1250 cm) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

Advanced: How can researchers design experiments to investigate its role as a precursor for heterocyclic compounds?

Answer:

- Reaction Optimization : Use catalytic systems (e.g., Pd for cross-coupling or Cu for cycloadditions) to form fused pyridine derivatives. Vary solvents (DMF, THF) and temperatures (60–120°C) to optimize regioselectivity .

- Mechanistic Probes : Employ deuterium labeling or DFT calculations to track allyloxy group migration during cyclization .

Advanced: How should contradictory data in catalytic applications (e.g., variable reaction yields) be analyzed?

Answer:

- Controlled Variables : Test triplicate reactions under identical conditions (solvent, temperature, catalyst loading). Use statistical tools (ANOVA) to assess reproducibility .

- Root-Cause Analysis : Investigate moisture sensitivity (via Karl Fischer titration) or catalyst deactivation (via XPS or TEM for metal catalysts) .

Advanced: What strategies resolve ambiguities in NMR assignments for allyloxy-substituted pyridines?

Answer:

- 2D NMR : Utilize H-C HSQC and HMBC to correlate allyloxy protons with pyridine carbons. NOESY can confirm spatial proximity of allyl and pyridine groups .

- X-ray Crystallography : Single-crystal diffraction provides definitive structural proof (e.g., SHELXL refinement for bond-length validation) .

Advanced: What methodologies assess the compound’s bioactivity (e.g., antimicrobial or enzyme inhibition)?

Answer:

- In Vitro Assays :

- In Silico Studies : Molecular docking (AutoDock Vina) to predict binding affinity to target proteins (e.g., bacterial FabH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.